molecular formula C21H25N5O B2910895 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide CAS No. 1208538-80-0

4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide

カタログ番号 B2910895
CAS番号: 1208538-80-0
分子量: 363.465
InChIキー: KACLJTKLDNDLPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide” is a complex organic molecule. It contains a benzimidazole group, a piperazine group, and a phenylpropyl group . Benzimidazole derivatives are known to have a wide range of biological activities and are used in a variety of everyday applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzimidazole derivatives can be synthesized through various methods. Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole group is a key component of many functional molecules .

実験室実験の利点と制限

One of the main advantages of 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is its selectivity for the dopamine D3 receptor. This compound has been shown to have a high affinity for the D3 receptor, which makes it a useful tool for studying the role of the D3 receptor in various biological processes. However, one of the limitations of this compound is its relatively low potency compared to other D3 receptor antagonists. This may limit its use in certain experimental settings.

将来の方向性

There are several future directions for the research on 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide. One potential direction is to investigate its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Another potential direction is to study its effects on other neurotransmitter systems, such as the serotonin and glutamate systems. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more potent analogs of the compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific studies, particularly in the field of neuroscience. This compound has potential applications in the treatment of addiction and other psychiatric disorders. Its selectivity for the dopamine D3 receptor makes it a useful tool for studying the role of the D3 receptor in various biological processes. However, further research is needed to optimize its synthesis method and to develop more potent analogs of the compound.

合成法

The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide involves the reaction of 1-(3-phenylpropyl)piperazine with 2-aminobenzimidazole in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields this compound as a white solid with a purity of more than 95%. The synthesis method is relatively simple and can be carried out under mild conditions, making it a popular choice for researchers.

科学的研究の応用

4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has also been shown to increase the release of dopamine in the prefrontal cortex, which is involved in executive function and decision-making. These findings suggest that this compound may have potential therapeutic applications in the treatment of addiction and other psychiatric disorders.

特性

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c27-21(22-12-6-9-17-7-2-1-3-8-17)26-15-13-25(14-16-26)20-23-18-10-4-5-11-19(18)24-20/h1-5,7-8,10-11H,6,9,12-16H2,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACLJTKLDNDLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。